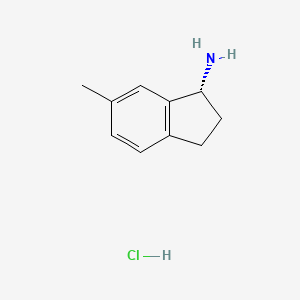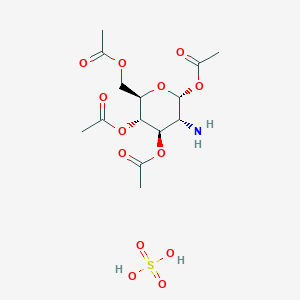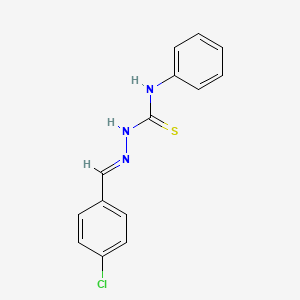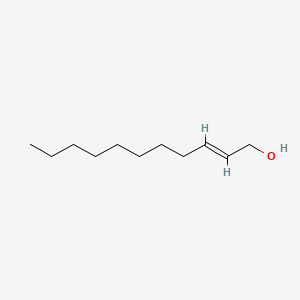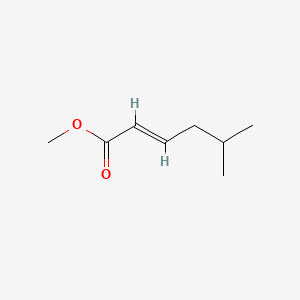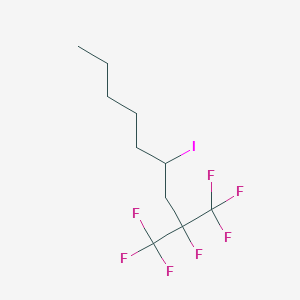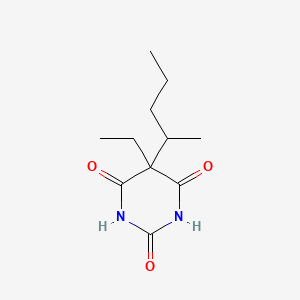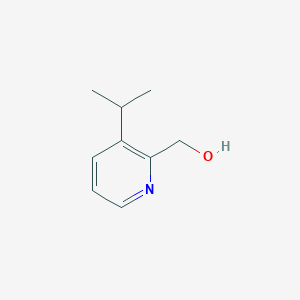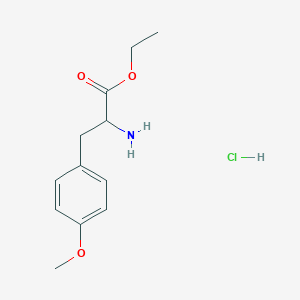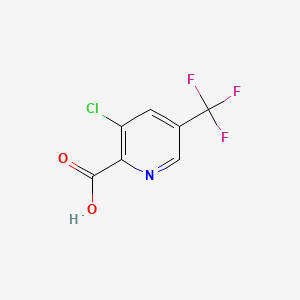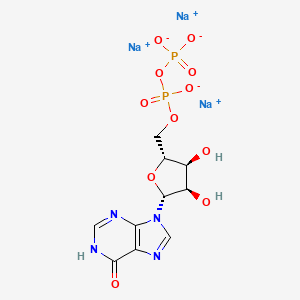
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
“(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid” is a chemical compound. It is related to boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Chemical Reactions Analysis
Boronic acids and their esters, including “this compound”, are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters has been described, with the kinetics dependent on the substituents in the aromatic ring .Wissenschaftliche Forschungsanwendungen
1. Complex Synthesis and Physico-Chemical Properties
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid has been used in the synthesis of various metal complexes. A study by Ferenc et al. (2017) explored complexes of this compound with transition metal ions like Mn(II), Co(II), Ni(II), and others, examining their thermal and magnetic properties (Ferenc et al., 2017).
2. Inhibition of Kynurenine-3-Hydroxylase
Drysdale et al. (2000) reported the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the kynurenine-3-hydroxylase enzyme. This is significant in the context of neuroprotection (Drysdale et al., 2000).
3. Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been explored. El-Hashash et al. (2014) synthesized novel heterocyclic compounds using this acid and evaluated their antimicrobial activities, showcasing its utility in developing new antimicrobial agents (El-Hashash et al., 2014).
4. Synthesis of Heterocyclic Compounds
El-Hashash et al. (2015) also utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, for the preparation of various heterocyclic compounds, indicating the potential of such acids in heterocyclic chemistry (El-Hashash et al., 2015).
5. Spectroscopic and Thermal Analysis
Zayed et al. (2019) conducted a detailed spectroscopic investigation of N-maleanilinic acid derivatives, including (E)-4-((4-fluorophenyl)amino)-4-oxobut-2-enoic acid. They evaluated its cytotoxicity against various carcinoma cells, highlighting its potential in cancer research (Zayed et al., 2019).
6. Reaction with Nucleophiles and Heterocyclic Synthesis
The reaction of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with various nucleophiles has been studied by El-Hashash and Rizk (2013), demonstrating its utility in synthesizing important heterocyclic derivatives (El-Hashash & Rizk, 2013).
7. Building Blocks in Biologically Active Compounds
Tolstoluzhsky et al. (2008) developed an efficient protocol for synthesizing derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, useful as building blocks in the synthesis of biologically active compounds (Tolstoluzhsky et al., 2008).
8. Spectrophotometric and Fluorimetric Determination
Cavrini et al. (1988) proposed the use of a related aroylacrylic acid for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds, highlighting its analytical applications (Cavrini et al., 1988).
9. Antioxidant Activity
Ardjani and Mekelleche (2016) analyzed the antioxidant activity of derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, demonstrating the potential of these compounds in antioxidant research (Ardjani & Mekelleche, 2016).
10. Complexes with Cerium, Thorium, and Uranyl
Liu et al. (2009) synthesized and characterized complexes of (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid with Ce(IV), Th(IV), and UO2(II), showing its application in coordination chemistry (Liu et al., 2009).
Zukünftige Richtungen
The future directions for research on “(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid” and similar compounds could involve developing more efficient synthesis methods , studying their stability and reactivity under various conditions , and exploring their potential applications in drug design and delivery .
Eigenschaften
IUPAC Name |
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWGWOQRTZZAS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253946 | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35504-85-9 | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



